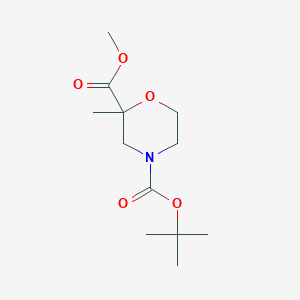
Methyl 4-boc-2-methylmorpholine-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-boc-2-methylmorpholine-2-carboxylate”, also known as Moc-Morpholine, is a chemical compound that has gained increasing attention in the field of synthetic organic chemistry. It is a useful research chemical .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran at temperatures ranging from -78 to 20℃ . Another method involves the use of 2.5M butyllithium solution in THF at -74C .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO5. The SMILES string representation is O=C(OC)C1©CN(C(OC©©C)=O)CCO1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of diisopropylamine with n-BuLi, followed by the addition of 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate . Another method involves the reaction of Intermediate 136 with iodomethane .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-boc-2-methylmorpholine-2-carboxylate” is 259.3 g/mol. Other physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Methyl 4-boc-2-methylmorpholine-2-carboxylate is utilized in the synthesis of various complex molecules. For instance, Aurell et al. (2014) describe its use in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting a lipase-catalyzed regioselective lactamization as a key step (Aurell et al., 2014).
- Sun et al. (2019) developed a method for synthesizing diastereoisomers of Boc-protected 4-methylproline carboxylates using this compound, demonstrating its importance in creating 4-methylproline derivatives (Sun et al., 2019).
Chemical Process Development
- Mayes et al. (2010) employed methyl 4-boc-2-methylmorpholine-2-carboxylate in developing a synthesis for a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
- Oishi et al. (2004) report its use in synthesizing amino acid analogues as part of a study into cellular signal transduction processes (Oishi et al., 2004).
Pharmaceutical and Medicinal Chemistry
- Shin et al. (2002) describe its application in the synthesis of a constituent segment of the antibiotic thiocilline (Shin et al., 2002).
- Kestemont et al. (2021) used this compound in a large-scale carboxylation process for medicinal chemistry research, highlighting its scalability and safety in pharmaceutical contexts (Kestemont et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBMNNPPWLOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-boc-2-methylmorpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
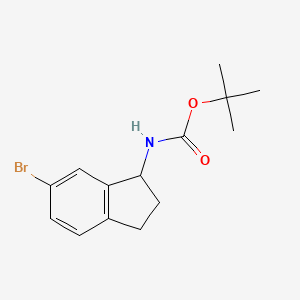
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
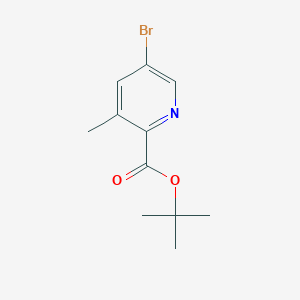
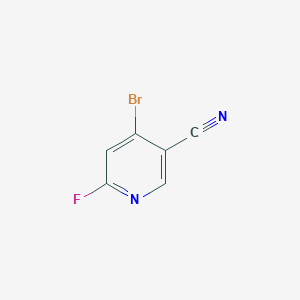
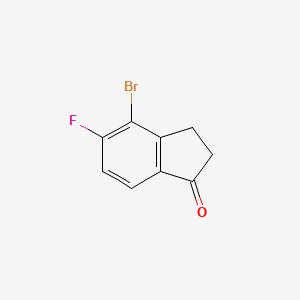
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
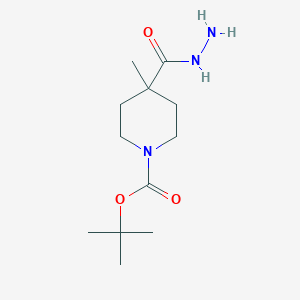
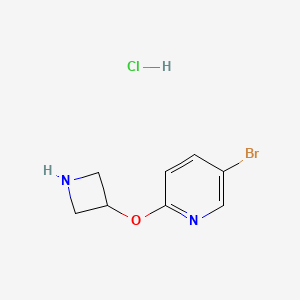
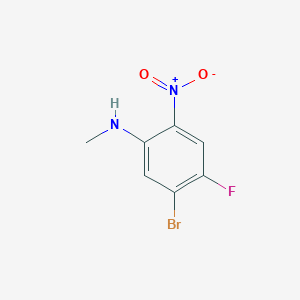
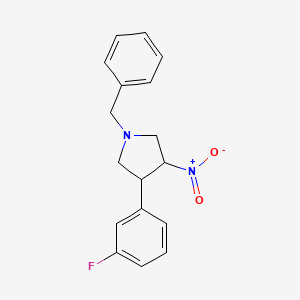
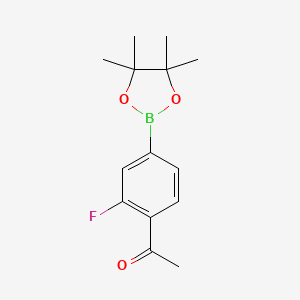
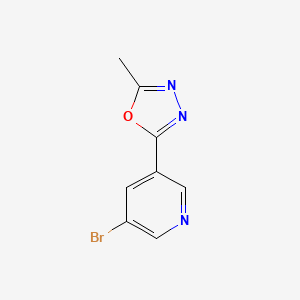
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)